molecular formula C12H13ClN2O6 B12534965 Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate CAS No. 714569-91-2

Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate

Cat. No.: B12534965
CAS No.: 714569-91-2
M. Wt: 316.69 g/mol
InChI Key: NDMDFQSWVGDYTN-SECBINFHSA-N
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Description

Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethyl ester group, a chloro-nitrophenyl moiety, and an aspartate backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate typically involves the reaction of dimethyl aspartate with 5-chloro-2-nitroanilineThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and bases like sodium hydroxide (NaOH) for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
  • Dimethyl 2-(3-nitrobenzylidene)malonate
  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

Uniqueness

Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

CAS No.

714569-91-2

Molecular Formula

C12H13ClN2O6

Molecular Weight

316.69 g/mol

IUPAC Name

dimethyl (2R)-2-(5-chloro-2-nitroanilino)butanedioate

InChI

InChI=1S/C12H13ClN2O6/c1-20-11(16)6-9(12(17)21-2)14-8-5-7(13)3-4-10(8)15(18)19/h3-5,9,14H,6H2,1-2H3/t9-/m1/s1

InChI Key

NDMDFQSWVGDYTN-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)CC(C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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